molecular formula C34H45ClN4O4 B3027839 Tazemetostat trihydrochloride CAS No. 1403255-00-4

Tazemetostat trihydrochloride

Katalognummer: B3027839
CAS-Nummer: 1403255-00-4
Molekulargewicht: 609.2 g/mol
InChI-Schlüssel: CJPMOJLLSLWWHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tazemetostat trihydrochloride is a small molecule inhibitor of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. This compound is primarily used in the treatment of various cancers, including epithelioid sarcoma and follicular lymphoma. It received accelerated approval from the United States Food and Drug Administration in January 2020 for the treatment of adults and adolescents aged 16 years and older with locally advanced or metastatic epithelioid sarcoma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tazemetostat trihydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of specific functional groups necessary for its activity as an EZH2 inhibitor. The final step involves the conversion of the free base to the trihydrochloride salt form to enhance its solubility and stability.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Tazemetostat trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: This reaction can be used to convert specific functional groups to their reduced forms, which may be necessary for certain synthetic steps.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the molecule’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Wissenschaftliche Forschungsanwendungen

Tazemetostat trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of EZH2 in various biological processes.

    Biology: Used to investigate the epigenetic regulation of gene expression and its impact on cell differentiation and proliferation.

    Medicine: Used in clinical trials to evaluate its efficacy in treating various cancers, including lymphomas and sarcomas.

    Industry: Used in the development of new therapeutic agents targeting epigenetic regulators.

Wirkmechanismus

Tazemetostat trihydrochloride exerts its effects by inhibiting the activity of EZH2, a key component of the polycomb repressive complex 2 (PRC2). EZH2 catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3), a modification associated with gene silencing. By inhibiting EZH2, this compound reduces H3K27me3 levels, leading to the reactivation of silenced genes and the inhibition of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

    GSK126: Another EZH2 inhibitor with a similar mechanism of action.

    EPZ-6438: A structurally related compound that also targets EZH2.

    CPI-1205: An EZH2 inhibitor currently in clinical development.

Uniqueness: Tazemetostat trihydrochloride is unique in its ability to selectively inhibit EZH2 with high potency and specificity. It has demonstrated significant antitumor activity in preclinical and clinical studies, making it a promising therapeutic agent for the treatment of various cancers .

Biologische Aktivität

Tazemetostat trihydrochloride (CAS 1403254-99-8), marketed under the name Tazverik, is a selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). This compound has garnered significant attention in the treatment of various malignancies, particularly those associated with mutations in the EZH2 gene. Its biological activity is characterized by its ability to inhibit the methylation of histone H3 at lysine 27 (H3K27me3), a modification often associated with oncogenic processes.

Tazemetostat functions primarily as a potent inhibitor of the polycomb repressive complex 2 (PRC2) containing wild-type EZH2. The compound exhibits a binding affinity characterized by a Ki value of 2.5 nM and an IC50 ranging from 11 to 16 nM in different assay formats, indicating its effectiveness in inhibiting EZH2 activity in vitro . The inhibition of EZH2 leads to reduced levels of H3K27me3, thereby altering gene expression profiles that are crucial for cellular proliferation and differentiation.

In Vitro and In Vivo Efficacy

In Vitro Studies:
Tazemetostat has demonstrated antiproliferative effects across various cell lines, including those with both wild-type and mutant EZH2. For example, it has shown IC50 values as low as 0.49 nM in certain lymphoma cell lines and up to 7.6 μM in others, depending on the specific cellular context . Additionally, it has been noted to suppress growth in SMARCAB1-deleted MRT cell lines with IC50 values ranging from 32 to 1000 nM .

In Vivo Studies:
In animal models, tazemetostat has been effective in reducing tumor growth significantly. For instance, administration at doses of 250 or 500 mg/kg twice daily resulted in substantial tumor reduction in G401 xenograft models . These findings underscore its potential as a therapeutic agent for cancers driven by aberrant EZH2 activity.

Clinical Trials and Case Studies

The clinical efficacy of tazemetostat has been evaluated primarily in patients with relapsed or refractory follicular lymphoma (FL). A notable phase II trial (E7438-G000-101) assessed the drug's performance based on EZH2 mutation status:

  • Mutant EZH2 Cohort: Among patients with mutant EZH2, the overall response rate (ORR) was reported at 69% , with a median progression-free survival (PFS) of 13.8 months .
  • Wild-Type EZH2 Cohort: Conversely, patients with wild-type EZH2 exhibited an ORR of 35% and a median PFS of 11.8 months .

A propensity score-matched analysis further refined these results, showing adjusted ORRs of 50% for wild-type and 71% for mutant cohorts after accounting for baseline characteristics . This suggests that while tazemetostat is particularly effective in mutant cases, it retains significant activity even in wild-type populations.

Summary Table of Biological Activity

Parameter Value
Ki Value (EZH2) 2.5 nM
IC50 (Peptide Assay) 11 nM
IC50 (Nucleosome Assay) 16 nM
IC50 (Rat EZH2) 4 nM
IC50 Range in Lymphoma 0.49 nM - 7.6 μM
Clinical ORR (Mutant EZH2) 69%
Clinical ORR (Wild-Type) 35%
Median PFS (Mutant EZH2) 13.8 months
Median PFS (Wild-Type) 11.8 months

Eigenschaften

CAS-Nummer

1403255-00-4

Molekularformel

C34H45ClN4O4

Molekulargewicht

609.2 g/mol

IUPAC-Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride

InChI

InChI=1S/C34H44N4O4.ClH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H

InChI-Schlüssel

CJPMOJLLSLWWHI-UHFFFAOYSA-N

SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl.Cl.Cl

Kanonische SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tazemetostat trihydrochloride
Reactant of Route 2
Reactant of Route 2
Tazemetostat trihydrochloride
Reactant of Route 3
Reactant of Route 3
Tazemetostat trihydrochloride
Reactant of Route 4
Reactant of Route 4
Tazemetostat trihydrochloride
Reactant of Route 5
Reactant of Route 5
Tazemetostat trihydrochloride
Reactant of Route 6
Reactant of Route 6
Tazemetostat trihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.